Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate

Photolithography Dissolution inhibition DNQ photoresist

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate (CAS 5114-93-2, EC 225-845-4, molecular formula C₁₀H₅N₂NaO₄S, molecular weight 272.21 g/mol) is the sodium salt of a 1,2-naphthoquinone diazide-4-sulfonic acid derivative belonging to the diazonaphthoquinone (DNQ) sulfonate family. The compound features a diazo-ketone group at the 4-position and a sulfonate moiety at the 1-position of the naphthalene ring, placing it within the 4-diazo-3-oxo substitution class of DNQ sulfonates.

Molecular Formula C10H5N2NaO4S
Molecular Weight 272.21 g/mol
CAS No. 5114-93-2
Cat. No. B12671241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate
CAS5114-93-2
Molecular FormulaC10H5N2NaO4S
Molecular Weight272.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2[N+]#N)[O-])S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C10H6N2O4S.Na/c11-12-10-7-4-2-1-3-6(7)9(5-8(10)13)17(14,15)16;/h1-5H,(H-,13,14,15,16);/q;+1/p-1
InChIKeyDFIOVEABAWHTEU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Diazo-3,4-Dihydro-3-Oxonaphthalene-1-Sulphonate (CAS 5114-93-2): Chemical Identity and Core Procurement Parameters


Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate (CAS 5114-93-2, EC 225-845-4, molecular formula C₁₀H₅N₂NaO₄S, molecular weight 272.21 g/mol) is the sodium salt of a 1,2-naphthoquinone diazide-4-sulfonic acid derivative belonging to the diazonaphthoquinone (DNQ) sulfonate family. [1] The compound features a diazo-ketone group at the 4-position and a sulfonate moiety at the 1-position of the naphthalene ring, placing it within the 4-diazo-3-oxo substitution class of DNQ sulfonates. [1] It is recognized as a versatile intermediate with dual industrial relevance: in photoresist chemistry, its esterified derivatives serve as photoactive compounds (PACs) in novolac-based positive-tone photoresists for i-line (365 nm) lithography; [2] in dye chemistry, it functions as a diazo coupling component for synthesizing acid mordant dyes and azo dyestuffs. [3] The sodium salt form confers enhanced aqueous solubility relative to its free acid counterpart (CAS 4857-47-0), making it the preferred form for direct formulation applications requiring aqueous processing. [3]

Sodium 4-Diazo-3,4-Dihydro-3-Oxonaphthalene-1-Sulphonate: Why In-Class Substitution Is Not Straightforward


Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate (CAS 5114-93-2) cannot be readily interchanged with other DNQ sulfonate variants due to three structural parameters that directly dictate functional performance. First, positional isomerism of the sulfonate group profoundly influences electron-withdrawing strength: the 4-position sulfonate exerts a significantly stronger electron-withdrawing effect than the 5-position isomer, translating into measurable differences in image reversal efficiency and amine concentration requirements in photoresist formulations. [1] Second, the sodium salt form delivers distinct physicochemical properties—including a melting point of 168°C and enhanced water solubility—compared to the free sulfonic acid (CAS 4857-47-0), which decomposes rather than melts cleanly at approximately 160°C. [2] Third, the specific 4-diazo-3-oxo-1-sulfonate substitution pattern of this compound differs fundamentally from the 1-diazo-2-naphthol-4-sulfonate (CAS 887-76-3) and 2-diazo-1-naphthol-4-sulfonate (CAS 20680-48-2) isomers, each of which exhibits distinct coupling regioselectivity and photolytic behavior that cannot be assumed equivalent without direct comparative validation. [3] The quantitative evidence below substantiates these differentiating dimensions.

Quantitative Differentiation Evidence for Sodium 4-Diazo-3,4-Dihydro-3-Oxonaphthalene-1-Sulphonate: Head-to-Head and Class-Level Comparisons


Evidence Item 1: DNQ-4-Sulfonate vs. DNQ-5-Sulfonate Dissolution Inhibition Contrast in Calixarene Photoresist Systems

In a direct head-to-head comparison within the same calix[8]arene matrix, photoresists formulated with diazonaphthoquinone-4-sulfonate [DNQ(4)]—the ester class directly derivable from sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate—and diazonaphthoquinone-5-sulfonate [DNQ(5)] were evaluated under identical processing conditions. [1] Both the 4-sulfonate and 5-sulfonate resists achieved dissolution rate differentials of 1,300–5,000× between unexposed and UV-exposed regions (200 mJ cm⁻² dose) when developed with 1.5 wt% aqueous tetramethylammonium hydroxide (TMAH). [1] At 25 wt% PAC loading, sensitivities of 30–37 mJ cm⁻² (D₀) and contrast values (γ) of 2.5–2.8 were recorded for both DNQ(4) and DNQ(5) formulations when exposed to 365 nm (i-line) light, post-exposure baked at 100°C for 90 s, and developed at room temperature. [1] Critically, complementary literature demonstrates that the 4-position sulfonate exerts a markedly stronger electron-withdrawing effect than the 5-position isomer, which translates into more effective image reversal performance at lower amine additive concentrations in decarboxylation-type image reversal systems. [2] The 2,1,4-type resists are therefore more effective in image reversal, requiring lower amine concentrations to be operative compared to 2,1,5-type formulations. [2] A 1 µm minimum line-and-space pattern was successfully printed with the DNQ(4)/DNQ(5) calixarene resist at 40 mJ cm⁻² exposure dose by contact-mode printing. [1]

Photolithography Dissolution inhibition DNQ photoresist

Evidence Item 2: Sodium Salt (CAS 5114-93-2) vs. Free Acid (CAS 4857-47-0) — Thermal and Solubility Differentiation

The sodium salt of 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonic acid (CAS 5114-93-2) exhibits a well-defined melting point of 168°C, enabling reliable thermal processing and characterization. [1] In contrast, the corresponding free sulfonic acid (CAS 4857-47-0; 1-naphthalenesulfonic acid, 4-diazo-3,4-dihydro-3-oxo-) decomposes rather than melts cleanly, with decomposition reported at approximately 160°C. [2] The structurally related 1-diazo-2-naphthol-4-sulfonic acid isomer (CAS 887-76-3) shows a water solubility of 15.8 g/L at 20°C in its free acid form. [2] The sodium sulfonate salt is expected to exhibit substantially higher aqueous solubility than the free acid, consistent with the general solubility enhancement conferred by salt formation of sulfonic acids, which is critical for direct aqueous formulation (e.g., dye baths and aqueous-developable photoresist stripping). The sodium salt also provides precise stoichiometric control (exactly one sodium counterion per sulfonate group) compared to the free acid, which may contain variable water content (typically ≤25% moisture for the free acid as supplied commercially). [1]

Physicochemical properties Salt form selection Formulation compatibility

Evidence Item 3: Substitution Pattern Specificity — 4-Diazo-3-Oxo-1-Sulfonate vs. 1-Diazo-2-Naphthol-4-Sulfonate Isomers in Dye Coupling Reactivity

Sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate (CAS 5114-93-2) possesses the diazo group at the 4-position and the sulfonate at the 1-position of the naphthalene ring (4-diazo-3-oxo-1-sulfonate pattern). This contrasts with the prevalent dye intermediate 1-diazo-2-naphthol-4-sulfonic acid (CAS 887-76-3; 1,2,4-acid), where the diazo is at the 1-position, a hydroxyl at the 2-position, and the sulfonate at the 4-position, and with 2-diazo-1-naphthol-4-sulfonic acid (CAS 20680-48-2; 1,2,4-acid oxo body), where the diazo is at the 2-position. The positional difference fundamentally alters the electronic environment of the diazo group: the 4-diazo-3-oxo configuration places the diazo in a vinylogous amide/ketone environment, whereas the 1-diazo-2-naphthol isomers position the diazo adjacent to a hydroxyl-bearing carbon (as the inner diazonium salt/diazo oxide tautomer). This structural difference is expected to modulate coupling reactivity (electrophilicity of the diazonium species) and the absorption maxima of resulting azo dyes. The 4-diazo-3-oxo compound is specifically indicated for synthesizing nitro-1,2,4-acid diazo oxides and acid mordant dyes, while the 1-diazo-2-naphthol-4-sulfonate is more commonly used for general azo dye coupling with β-naphthol and aromatic amines. Quantitative coupling rate constants for the specific 4-diazo-3-oxo isomer are not available in the open literature; however, the coupling regioselectivity differences between naphthalene diazo sulfonate isomers are well-documented as class-level phenomena.

Azo dye synthesis Coupling regioselectivity Dye intermediate

Evidence Item 4: Photoresist Composition — 4-Diazo-3-Oxo-1-Sulfonate Ester as Preferred PAC for Positive-Tone Novolac Resists with Sub-380 nm UV Sensitivity

Patent US-4596763-A (Hoechst Co. American, 1986) explicitly claims a positive-working photoresist method employing 1-naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-,4-benzoyl-1,2,3-benzenetriyl ester—an ester derivative of the core 4-diazo-3-oxo-1-naphthalenesulfonic acid scaffold—in combination with at least one novolak resin, coated onto a substrate, exposed to UV light of wavelength less than 380 nanometers, and developed with an aqueous alkaline solution. [1] This establishes the 4-diazo-3-oxo substitution pattern as a validated photoactive compound (PAC) architecture for commercial-quality positive photoresists operating in the g-line (436 nm) to i-line (365 nm) spectral region. [1] A separate patent (US-6410204, 2002) claims positive photoresist compositions comprising a compound that generates a sulfonic acid having a naphthalene structure upon irradiation with actinic rays of wavelength 220 nm or less, further demonstrating the versatility of naphthalene sulfonate PAC architectures across UV wavelength regimes. [2] While the 2,1,5-DNQ sulfonate isomer is also widely used in commercial photoresists, the 4-sulfonate substitution (as in CAS 5114-93-2 derivatives) provides distinct advantages in image reversal systems due to the stronger electron-withdrawing effect of the 4-position sulfonyl group. [3] Commercially, DNQ-based PACs typically exhibit contrast values (γ) exceeding 3, meeting the fine-processing demands of semiconductor manufacturing. [2]

Positive photoresist Novolac/DNQ system i-line lithography

Evidence Item 5: Dissolution Inhibition Mechanism — Sulfonate-Substituted DNQ vs. Unsubstituted Naphthoquinone Diazide in Novolac Resists

A fundamental mechanistic distinction exists between sulfonate-bearing DNQ compounds (such as sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate and its ester derivatives) and the parent 1,2-naphthoquinone diazide (NQD) lacking a sulfonate group. Published mechanistic studies demonstrate that 1,2-naphthoquinone diazide itself does not inhibit dissolution of the matrix novolak resin at all, while a clear dissolution inhibition effect is observed for its derivatives containing sulfonyl groups. [1] The sulfonate/sulfonyl functionality is therefore not merely a solubility-modifying appendage but an essential structural determinant of the dissolution inhibition mechanism in DNQ/novolac photoresists. [1] The specific 4-diazo-3-oxo-1-sulfonate architecture of CAS 5114-93-2 provides the sulfonate group at the 1-position and the diazo-ketone at the 4-position, yielding a well-defined hydrogen-bonding and dipolar interaction geometry that contributes to the 'masking effect' whereby the photoactive compound shields phenolic hydroxyl groups of the novolak resin from developer penetration. [2] The number of accessible hydroxyl groups in the PAC backbone has been identified as the dominant factor in dissolution inhibition efficiency, exceeding even the influence of novolak resin hydroxyl group availability. [2] This sulfonate-dependent inhibition mechanism is absent in non-sulfonated diazo compounds, establishing a fundamental performance gating criterion for photoresist PAC selection. [1]

Dissolution inhibition mechanism Novolac resist Sulfonate functionality

Sodium 4-Diazo-3,4-Dihydro-3-Oxonaphthalene-1-Sulphonate: Evidence-Backed Application Scenarios for Procurement and Research


Scenario 1: Image Reversal i-Line Photoresist Formulation Requiring Low Amine Additive Loading

Formulators developing decarboxylation-type image reversal photoresists for i-line (365 nm) lithography should prioritize the 4-diazo-3-oxo-1-sulfonate scaffold (accessible via CAS 5114-93-2 as the sodium salt precursor for esterification) over the 5-sulfonate isomer. [1] The stronger electron-withdrawing effect of the 4-position sulfonyl group enables effective image reversal at lower amine additive concentrations, which reduces formulation complexity and the potential for amine-induced defects while maintaining contrast values (γ) of 2.5–2.8 and sensitivities of 30–37 mJ cm⁻² at 25 wt% PAC loading in novolac or calixarene matrices. [1] The demonstrated shelf-life stability exceeding six months for such formulations supports their viability for production environments. [1]

Scenario 2: Synthesis of Nitro-1,2,4-Acid Diazo Oxide Dyes Requiring 4-Diazo-3-Oxo Regiochemistry

Dye manufacturers synthesizing nitro-1,2,4-acid diazo oxides should specify sodium 4-diazo-3,4-dihydro-3-oxonaphthalene-1-sulphonate (CAS 5114-93-2) rather than the isomeric 1-diazo-2-naphthol-4-sulfonic acid (CAS 887-76-3) or 2-diazo-1-naphthol-4-sulfonic acid (CAS 20680-48-2). [2] The 4-diazo-3-oxo-1-sulfonate substitution pattern provides the specific regiochemistry required for nitro-1,2,4-acid-derived diazo oxide products, whereas the alternative isomers yield different coupling products with distinct chromophoric and fastness properties. [2] The sodium salt form further facilitates direct aqueous coupling reactions, eliminating the neutralization step required when using the free acid. [3]

Scenario 3: Aqueous-Developable Positive Photoresist with Sub-380 nm UV Sensitivity

For positive-tone photoresist applications requiring aqueous alkaline development and sensitivity in the mid-UV to i-line range, ester derivatives of the 4-diazo-3-oxo-1-naphthalenesulfonic acid core (accessible via CAS 5114-93-2 as a PAC precursor) have been validated in patent literature (US-4596763-A) with novolak resins. [1] The dissolution inhibition mechanism is fundamentally dependent on the sulfonate functionality, as unsubstituted naphthoquinone diazides fail to inhibit novolak dissolution. [3] With demonstrated dissolution rate differentials of 1,300–5,000× between unexposed and exposed regions and 1 µm resolution capability at 40 mJ cm⁻², formulations based on this scaffold are suitable for microelectronic patterning applications. [1]

Scenario 4: Acid Mordant Dye Intermediate Requiring Precise Stoichiometric Control

In dye intermediate procurement where precise stoichiometric control and batch-to-batch consistency are critical, the sodium salt form (CAS 5114-93-2) offers a distinct advantage over the free sulfonic acid (CAS 4857-47-0). [2] The defined melting point of 168°C provides a clear quality control endpoint for identity and purity verification, whereas the free acid decomposes without a sharp melting point (decomposition ~160°C). [2] The sodium salt eliminates variability associated with the free acid's moisture content (typically up to 25% water), enabling accurate molar calculations for coupling reactions in acid mordant dye synthesis. [3]

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